C4-Bromo vs. C4-Chloro: Oxidative Addition Kinetics
In palladium-catalyzed cross-coupling reactions, the C4-bromo substituent of 4-bromoquinazolin-2-amine undergoes oxidative addition approximately 50-100× faster than the corresponding C4-chloro derivative under comparable conditions [1]. This kinetic advantage translates to higher conversion rates and reduced catalyst loading requirements, as documented in a review of halogenated quinazoline reactivity [1]. The C4-bromo group exhibits a bond dissociation energy (C-Br) of approximately 67 kcal/mol compared to 81 kcal/mol for C-Cl, facilitating more efficient oxidative addition with Pd(0) catalysts [1].
| Evidence Dimension | Oxidative addition rate with Pd(0) catalysts |
|---|---|
| Target Compound Data | Relative rate factor of ~50-100× (C4-Br) |
| Comparator Or Baseline | 4-Chloroquinazolin-2-amine: Relative rate factor of ~1× (C4-Cl) |
| Quantified Difference | 50-100× faster oxidative addition for C4-Br vs. C4-Cl |
| Conditions | Pd-catalyzed cross-coupling conditions; halogen bond dissociation energy: C-Br ~67 kcal/mol vs. C-Cl ~81 kcal/mol |
Why This Matters
The enhanced reactivity of the C4-Br group enables more efficient cross-coupling under milder conditions, reducing side reactions and improving overall yield in multi-step synthetic sequences.
- [1] Mphahlele, M. J.; Maluleka, M. M. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules 2014, 19, 17435-17465. View Source
